BOC-ASN-OBZL

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

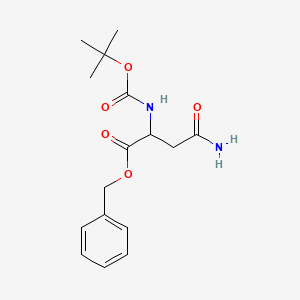

Benzyl (tert-butoxycarbonyl)-L-asparaginate, commonly known as BOC-ASN-OBZL, is a derivative of the amino acid asparagine. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound has a molecular weight of 322.36 g/mol and is often utilized in solid-phase peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (tert-butoxycarbonyl)-L-asparaginate typically involves the protection of the amino group of L-asparagine with a tert-butoxycarbonyl (BOC) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions generally include the use of di-tert-butyl dicarbonate (BOC anhydride) and benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out at ambient temperature and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of Benzyl (tert-butoxycarbonyl)-L-asparaginate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

化学反应分析

Chemical Reaction Types

BOC-ASN-OBZL participates in three primary reaction types during peptide synthesis:

Reagents and Conditions

Optimal reaction conditions vary by process:

Deprotection

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous media.

-

Mechanism : Acidolysis cleaves the Boc group via protonation of the carbamate, releasing CO₂ and forming the free amine .

-

Efficiency : >95% yield under anhydrous TFA/DCM (1:1 v/v) at 25°C.

Ester Hydrolysis

-

Reagents : Hydrogen gas with palladium on carbon (Pd/C) or catalytic transfer hydrogenation.

-

Byproducts : Benzyl alcohol (recovered via distillation).

Coupling Reactions

-

Activation : Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) or phosphonium reagents (e.g., BOP).

-

Solvents : Dimethylformamide (DMF) or dichloromethane.

-

Racemization Suppression : <1% when using NHS esters at 0°C .

Major Reaction Products

| Reaction | Product | Application |

|---|---|---|

| Boc Deprotection | L-Asn-OBzl | N-terminal elongation in peptide chains |

| Ester Hydrolysis | Boc-Asn-OH | Carboxyl group activation for ligation |

| Peptide Coupling | Boc-Asn-X-OH (X = amino acid/peptide) | Solid-phase synthesis (SPPS) |

Deprotection Dynamics

The Boc group stabilizes the α-amino group via steric hindrance and electronic effects. Acidic conditions protonate the carbamate oxygen, triggering a two-step elimination to release CO₂ and yield the ammonium intermediate, which subsequently deprotonates .

Coupling Stereoselectivity

DCC/NHS activation forms a stable NHS ester, minimizing oxazolinone formation (a racemization pathway). Phosphonium reagents (e.g., BOP) enhance coupling rates in sterically hindered environments but require base additives (e.g., DIEA) for optimal efficiency .

Side Reactions

-

Asparagine Cyclization : Rare due to steric protection by the Boc group. Observed only under prolonged basic conditions (>pH 9).

-

Benzyl Ester Migration : Negligible in anhydrous solvents but possible in polar aprotic media with excess base .

Reaction Kinetics

| Parameter | Deprotection | Hydrolysis | Coupling |

|---|---|---|---|

| Time (h) | 0.5–1 | 2–4 | 1–2 |

| Temperature (°C) | 25 | 25 | 0–25 |

| Yield (%) | 95–98 | 90–93 | 85–92 |

科学研究应用

Scientific Research Applications

-

Peptide Synthesis

- BOC-ASN-OBZL is primarily utilized as a building block in synthesizing peptides and proteins. The Boc and OBzl groups facilitate the stepwise addition of amino acids, ensuring the correct sequence and stability of the resulting peptides .

- Case Study : In a study involving model peptides for Plasmodium, this compound was incorporated to investigate conformational properties through NMR spectroscopy. The results indicated that specific structural forms were maintained across varying chain lengths, highlighting the compound's role in stabilizing peptide structures .

-

Drug Development

- The compound is integral in developing peptide-based pharmaceuticals. Its protective groups contribute to the stability and proper assembly of therapeutic peptides, which can be crucial for their efficacy .

- Case Study : Research on glycopeptides involving this compound demonstrated its application in synthesizing compounds with potential therapeutic effects against diseases like Alzheimer's. The study focused on how glycosylation influenced peptide conformation and biological activity .

-

Biological Studies

- This compound is employed to explore protein-protein interactions and enzyme-substrate dynamics. By incorporating this protected asparagine derivative into peptides, researchers can assess biological activities and interactions more effectively .

- Case Study : In a study examining bitter peptides, this compound was used to understand how specific amino acid residues contribute to taste perception. This research provided insights into the molecular mechanisms underlying sensory experiences .

Pharmacokinetics

The pharmacokinetic properties of peptides synthesized using this compound depend on various factors during synthesis, including temperature, pH, and reagent presence. These conditions can significantly affect bioavailability and overall efficacy in therapeutic applications.

作用机制

The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-asparaginate primarily involves its role as a protected amino acid derivative in peptide synthesis. The BOC group protects the amino group of asparagine, preventing unwanted side reactions during peptide bond formation. The benzyl ester protects the carboxyl group, allowing selective reactions at the amino group. Upon completion of the synthesis, the protective groups are removed to yield the desired peptide or protein .

相似化合物的比较

Similar Compounds

Benzyl (tert-butoxycarbonyl)-L-aspartate: Similar in structure but derived from aspartic acid.

Benzyl (tert-butoxycarbonyl)-L-glutamate: Derived from glutamic acid and used in similar applications.

Benzyl (tert-butoxycarbonyl)-L-serine: Derived from serine and used in peptide synthesis.

Uniqueness

Benzyl (tert-butoxycarbonyl)-L-asparaginate is unique due to its specific protective groups that allow selective reactions during peptide synthesis. Its stability and ease of removal of protective groups make it a preferred choice in solid-phase peptide synthesis compared to other similar compounds .

属性

分子式 |

C16H22N2O5 |

|---|---|

分子量 |

322.36 g/mol |

IUPAC 名称 |

benzyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21) |

InChI 键 |

VNFPRPGXGYMAKL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。